molecular formula C48H82O19 B591361 Gypenoside XLVI CAS No. 94705-70-1

Gypenoside XLVI

Cat. No. B591361
CAS RN: 94705-70-1
M. Wt: 963.165
InChI Key: VENRSYBHHVDBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gypenoside XLVI is one of the major dammarane-type triterpenoid saponins from Gynostamma pentaphallum . It has a tetracyclic triterpene structure and possesses potent non-small cell lung carcinoma A549 cell inhibitory activity .


Synthesis Analysis

Gypenoside XLVI is a naturally abundant compound obtained from Gynostemma pentaphyllum . It has been found to ameliorate acute and chronic liver injuries and lighten the process of fibrogenesis in vivo . Deglycosylation and dehydration were found to be the major metabolic processes of gypenoside LVI in rats .


Molecular Structure Analysis

Gypenoside XLVI has a tetracyclic triterpene structure . It contains a total of 155 bonds, including 73 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 13 hydroxyl groups, 3 primary alcohols, and 10 secondary alcohols .


Chemical Reactions Analysis

After oral and intravenous administration, eight and six metabolites together with gypenoside LVI were detected and identified in rat urine, respectively . As metabolites of gypenoside LVI, they have never been reported before .


Physical And Chemical Properties Analysis

Gypenoside XLVI has a molecular weight of 963.15 and a formula of C48H82O19 . It appears as a white to light yellow solid . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Hepatic Fibrosis Treatment

    • Field : Medical Science
    • Application : Gypenoside XLVI has been found to have a protective effect in liver diseases . It ameliorates acute and chronic liver injuries and lightens the process of fibrogenesis .
    • Method : The study evaluated its liver protection activity in both animal and cellular models . It inhibits TGF-β-induced activation of hepatic stellate cells and ECM deposition .
    • Results : The study showed that it upregulated the protein expression of protein phosphatase 2C alpha and strengthened the vitality of the phosphatase together with a PP2Cα agonist gypenoside NPLC0393 .
  • Pharmacokinetic Studies

    • Field : Pharmacology
    • Application : Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells .
    • Method : A quick, precise, and sensitive method for the quantification and pharmacokinetic research of Gypenoside XLVI in rats was developed utilizing UPLC-MS/MS .
    • Results : The AUC0-∞ values for intravenous administration (1 mg/kg) and oral administration (10 mg/kg) were 2213.9 ± 561.5 ng·h/mL and 1032.8 ± 334.8 ng·h/mL, respectively . Gypenoside XLVI had a half-life (t1/2z) of 2.5 ± 0.4 h in the rats after intravenous injection and 4.2 ± 0.9 h after oral administrations . Gypenoside XLVI had a comparatively low oral bioavailability of 4.56% .
  • Neuroprotection

    • Field : Neuroscience
    • Application : Gypenosides have been found to have neuroprotective effects .
    • Method : The study involved experiments that showed Gypenosides inhibited the glutamate-induced increase in cytoplasmic Ca2+ .
    • Results : The study found that Gypenosides blocked glutamate-induced apoptosis .
  • Antiviral Activity

    • Field : Virology
    • Application : Gypenoside has been found to inhibit bovine viral diarrhea virus replication .
    • Method : The study demonstrated that gypenoside interfered with viral attachment and internalization and activated apoptosis of infected cells .
    • Results : The study found that gypenoside inhibited bovine viral diarrhea virus replication .

Safety And Hazards

Gypenoside XLVI should be handled with adequate ventilation and personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing . A suitable respirator should be used, and environmental exposure controls should be in place .

Future Directions

Gypenoside XLVI has shown promise in the treatment of liver fibrosis . It has been found to inhibit TGF-β-induced activation of hepatic stellate cells and ECM deposition in vitro . These results shed new light on the molecular mechanisms and the potential therapeutic function of the traditional herb Gynostemma pentaphyllum in the treatment of liver fibrosis .

properties

IUPAC Name

2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENRSYBHHVDBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypenoside XLVI

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